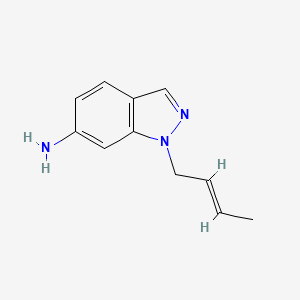

1-(But-2-en-1-yl)-1H-indazol-6-amine

CAS No.:

Cat. No.: VC17526251

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3 |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 1-[(E)-but-2-enyl]indazol-6-amine |

| Standard InChI | InChI=1S/C11H13N3/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13-14/h2-5,7-8H,6,12H2,1H3/b3-2+ |

| Standard InChI Key | LHQQHQKITHINOM-NSCUHMNNSA-N |

| Isomeric SMILES | C/C=C/CN1C2=C(C=CC(=C2)N)C=N1 |

| Canonical SMILES | CC=CCN1C2=C(C=CC(=C2)N)C=N1 |

Introduction

Chemical Identity and Structural Characteristics

1-(But-2-en-1-yl)-1H-indazol-6-amine (C₁₁H₁₃N₃) belongs to the indazole family, a class of heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring. The but-2-en-1-yl group introduces an unsaturated alkenyl chain at the N1 position, while the C6 amine group contributes to the molecule’s polarity and potential for hydrogen bonding. Key structural features include:

-

Molecular Formula: C₁₁H₁₃N₃

-

Molecular Weight: 187.24 g/mol (calculated from analogous compounds ).

-

IUPAC Name: 1-(but-2-en-1-yl)-1H-indazol-6-amine.

-

SMILES Representation: C=CC(C)N1C2=C(C=C(C=C2)N)C=N1.

The presence of the butenyl group distinguishes this compound from closely related analogs such as 1-(prop-2-en-1-yl)-1H-indazol-6-amine (C₁₀H₁₁N₃) and 1-(3-chloroprop-2-en-1-yl)-1H-indazol-6-amine (C₁₀H₁₀ClN₃). The extended alkenyl chain may influence solubility, reactivity, and intermolecular interactions.

Synthetic Pathways and Optimization

While no direct synthesis of 1-(but-2-en-1-yl)-1H-indazol-6-amine is documented, analogous indazole alkylation strategies provide a plausible route. For example, the synthesis of 1-(prop-2-en-1-yl)-1H-indazol-6-amine involves nucleophilic substitution or palladium-catalyzed coupling reactions . Adapting these methods:

Alkylation of Indazole Precursors

A proposed synthesis begins with 6-nitroindazole, which undergoes N1-alkylation using but-2-en-1-yl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) . Subsequent reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl would yield the target compound.

Key Reaction Steps:

-

N1-Alkylation:

-

Nitro Reduction:

Challenges in Synthesis

-

Regioselectivity: Competing alkylation at the N2 position of indazole may occur, necessitating careful control of reaction conditions .

-

Stability of Alkenyl Groups: The butenyl moiety’s unsaturation may lead to side reactions such as polymerization or isomerization under acidic or high-temperature conditions.

Physicochemical Properties

Extrapolating from analogs, 1-(but-2-en-1-yl)-1H-indazol-6-amine is expected to exhibit the following properties:

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amine group, with limited solubility in water .

-

Thermal Stability: Decomposition likely above 200°C, consistent with thermally labile indazole derivatives .

Spectroscopic Characteristics

-

¹H NMR: Predicted signals include δ 8.1–8.3 ppm (aromatic H7), δ 7.4–7.6 ppm (H5), and δ 5.6–6.2 ppm (alkenyl protons) .

-

IR Spectroscopy: Stretching vibrations at ~3400 cm⁻¹ (N-H), 1650 cm⁻¹ (C=C), and 1600 cm⁻¹ (C=N) .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound may serve as a precursor to more complex molecules in drug discovery, particularly in oncology and neurology .

Materials Science

Conjugated alkenyl-indazole systems could contribute to organic semiconductors or luminescent materials, leveraging their aromatic and unsaturated frameworks .

Future Research Directions

-

Synthesis Optimization: Develop regioselective alkylation methods to improve yield.

-

Biological Screening: Evaluate anticancer, antimicrobial, and kinase inhibition profiles.

-

Structural Modification: Explore halogenation or sulfonation to enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume